N-(2-chloropyridin-3-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-Chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring fused with an isoxazole ring, along with a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the chlorination of a pyridine derivative, followed by cyclopropylation and subsequent cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N~4~-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N4-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-pyridyl)-N′-phenylurea: A synthetic cytokinin used in plant growth regulation.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with applications in catalysis and supramolecular assemblies.
Uniqueness
N~4~-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its fused ring structure and the presence of both cyclopropyl and carboxamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15ClN4O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c19-16-12(2-1-7-20-16)21-17(24)11-8-13(9-3-4-9)22-18-14(11)15(23-25-18)10-5-6-10/h1-2,7-10H,3-6H2,(H,21,24) |
InChI Key |
WAQYHMIULMSVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=C(N=CC=C4)Cl)C(=NO3)C5CC5 |
Origin of Product |
United States |
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